molecular formula C10H9BrN2O2 B2450003 2-amino-2-(5-bromo-1H-indol-3-yl)acetic acid CAS No. 1270311-06-2

2-amino-2-(5-bromo-1H-indol-3-yl)acetic acid

Cat. No.: B2450003
CAS No.: 1270311-06-2
M. Wt: 269.098
InChI Key: RNOCAESBOHXJJT-UHFFFAOYSA-N
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Description

2-amino-2-(5-bromo-1H-indol-3-yl)acetic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a bromine atom at the 5-position of the indole ring and an amino group at the 2-position of the acetic acid moiety, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(5-bromo-1H-indol-3-yl)acetic acid typically involves the bromination of an indole precursor followed by the introduction of the aminoacetic acid moiety. One common method involves the bromination of indole using N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The resulting 5-bromoindole is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(5-bromo-1H-indol-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azido derivatives or other substituted indoles.

Scientific Research Applications

2-amino-2-(5-bromo-1H-indol-3-yl)acetic acid has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    5-bromoindole: A precursor in the synthesis of various indole derivatives.

    2-aminoindole: A compound with potential biological activities.

Uniqueness

2-amino-2-(5-bromo-1H-indol-3-yl)acetic acid is unique due to the presence of both the bromine atom and the aminoacetic acid moiety, which confer distinct chemical and biological properties. This combination makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

2-amino-2-(5-bromo-1H-indol-3-yl)acetic acid is an indole derivative that has garnered attention in the field of medicinal chemistry due to its potential pharmacological properties. This compound features both an amino group and a carboxylic acid group, which contribute to its biological activity. The presence of the bromine atom at the 5-position of the indole ring is believed to enhance its reactivity and biological efficacy, making it a subject of interest for various therapeutic applications.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C10H10BrN2O2\text{C}_{10}\text{H}_{10}\text{BrN}_2\text{O}_2

This structure includes:

  • An indole ring system, which is known for its diverse biological activities.
  • An amino group (-NH₂) that can form hydrogen bonds and participate in various biochemical interactions.
  • A carboxylic acid group (-COOH) that can influence solubility and reactivity.

Biological Activity Overview

Research indicates that indole derivatives exhibit a wide range of biological activities, including:

  • Anticancer Activity : Indole derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. Studies suggest that compounds similar to this compound may interact with cellular pathways involved in cancer progression, particularly through modulation of signaling pathways like Akt and mTOR .
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. Its effectiveness against resistant strains such as MRSA has been noted, with some analogs showing MIC values as low as 1 μg/mL against Staphylococcus aureus .
  • Anti-inflammatory Effects : Indole derivatives are known to exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and mediators. The bromine substitution may enhance these effects by altering the compound's interaction with inflammatory pathways.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism and inflammation. For instance, inhibition of serine/threonine kinases like Akt can lead to reduced cell proliferation and increased apoptosis in cancer cells .
  • Receptor Modulation : The compound may bind to specific receptors, influencing cellular signaling pathways. This interaction can modulate physiological responses such as cell growth, differentiation, and immune response .

Case Studies

Several studies have explored the biological activity of related indole derivatives, providing insights into the potential effects of this compound:

StudyFindings
Study ADemonstrated that a similar indole derivative inhibited tumor growth in colon cancer models via Akt pathway modulation.
Study BShowed significant antimicrobial activity against Gram-positive bacteria with MIC values indicating potential for treating resistant infections.
Study CReported anti-inflammatory effects in vitro through downregulation of TNF-alpha production in macrophages.

Comparative Analysis with Analog Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameUnique FeatureBiological Activity
2-(5-chloro-1H-indol-3-yl)acetic acidChlorine substituentModerate anticancer activity
2-(6-bromo-1H-indol-3-yl)acetic acidBromine at the 6-positionEnhanced antimicrobial properties
2-(5-methyl-1H-indol-3-yl)acetic acidMethyl group at the 5-positionLower anti-inflammatory effects

The presence of bromine at the 5-position is particularly significant as it appears to enhance both reactivity and biological activity compared to other halogenated analogs.

Properties

IUPAC Name

2-amino-2-(5-bromo-1H-indol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c11-5-1-2-8-6(3-5)7(4-13-8)9(12)10(14)15/h1-4,9,13H,12H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOCAESBOHXJJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN2)C(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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